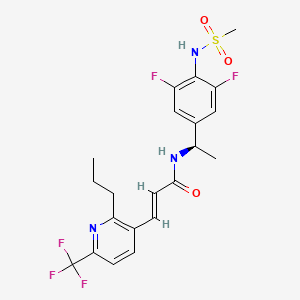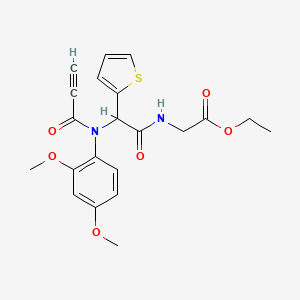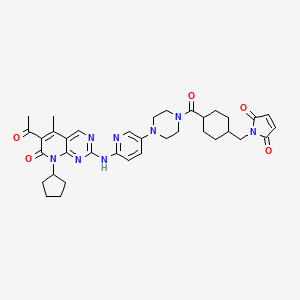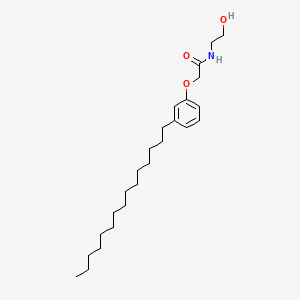
Pdp-EA
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-N-Pentadecylphenolethanolamide has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Pdp-EA primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound acts as an activator of FAAH . It enhances the amidohydrolase activity of FAAH, which is responsible for the hydrolysis of fatty acid amides . This interaction leads to an increase in the breakdown of certain endocannabinoids, thereby modulating their levels within the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By increasing the activity of FAAH, this compound can influence the levels of endocannabinoids, which are key signaling molecules in this pathway . The downstream effects of this modulation can vary widely, as endocannabinoids have diverse roles in the body’s physiology .
Pharmacokinetics
Factors such as how well this compound is absorbed in the body, how it is distributed among different tissues, how it is metabolized, and how quickly it is excreted would all influence its overall effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the endocannabinoid system . By enhancing the activity of FAAH, this compound can modulate the levels of endocannabinoids in the body . This could potentially influence a variety of physiological processes, given the wide-ranging roles of endocannabinoids .
Biochemische Analyse
Biochemical Properties
Pdp-EA plays a significant role in biochemical reactions, particularly as an activator of FAAH. This interaction with FAAH appears to enhance the enzyme’s activity by reducing the negative feedback from free ethanolamine .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with FAAH. By reducing the negative feedback from free ethanolamine, this compound enhances the activity of FAAH . This could potentially lead to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
This compound is involved in the metabolic pathways related to FAAH. It interacts with this enzyme and potentially influences metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-N-Pentadecylphenolethanolamid beinhaltet die Reaktion von 3-n-Pentadecylphenol mit 2-Chlor-N-(2-Hydroxyethyl)acetamid unter basischen Bedingungen . Die Reaktion erfolgt typischerweise in Gegenwart einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen .
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-N-Pentadecylphenolethanolamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten . Die Verbindung wird typischerweise mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
3-N-Pentadecylphenolethanolamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Die phenolische Hydroxylgruppe kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Ketone und Carbonsäuren.
Reduktion: Alkohole und Amine.
Substitution: Alkylierte oder acylierte Derivate.
Wissenschaftliche Forschungsanwendungen
3-N-Pentadecylphenolethanolamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
3-N-Pentadecylphenolethanolamid übt seine Wirkungen aus, indem es die Aktivität der Fettsäureamid-Hydrolase (FAAH) verstärkt . FAAH ist ein Enzym, das Fettsäureamide hydrolysiert, was zur Regulation verschiedener physiologischer Prozesse führt . Die Verbindung reduziert die negative Rückkopplung von freiem Ethanolamin, wodurch die FAAH-Aktivität erhöht und die Hydrolyse von Fettsäureamiden gefördert wird .
Analyse Chemischer Reaktionen
Types of Reactions
3-N-Pentadecylphenolethanolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Vergleich Mit ähnlichen Verbindungen
3-N-Pentadecylphenolethanolamid ist einzigartig in seiner Fähigkeit, die FAAH-Aktivität zu verstärken. Ähnliche Verbindungen umfassen:
N-Palmitoylethanolamid: Ein weiterer FAAH-Aktivator mit ähnlichen Wirkungen, jedoch unterschiedlichen strukturellen Eigenschaften.
N-Oleoylethanolamid: Eine Verbindung mit ähnlicher biologischer Aktivität, jedoch unterschiedlicher chemischer Struktur.
N-Linoleoylethanolamid: Teilt ähnliche FAAH-Aktivierungseigenschaften, unterscheidet sich jedoch in seiner Fettsäurekette.
Diese Verbindungen teilen die Fähigkeit, die FAAH-Aktivität zu modulieren, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen biologischen Wirkungen .
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOVSNWTCKRADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861891-72-7 | |
| Record name | 861891-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Pdp-EA interact with plants to enhance seedling growth?
A1: Research suggests that this compound enhances seedling growth in upland cotton (Gossypium hirsutum L.) by interacting with Fatty Acid Amide Hydrolase (FAAH) enzymes. [] this compound stimulates FAAH activity, leading to increased hydrolysis of N-acylethanolamines (NAEs) and NAE-oxylipins. [] This decrease in endogenous NAEs and NAE-oxylipins, particularly linoleoylethanolamide and 9-hydroxy linoleoylethanolamide, is correlated with enhanced seedling growth. [] This mechanism was observed in both transgenic cotton lines overexpressing AtFAAH (Arabidopsis FAAH) and in non-transgenic lines treated with this compound. []
Q2: Are there other research areas where this compound is being investigated?
A2: While the provided research focuses on plant science, it's worth noting that this compound is also being explored in other fields. For example, Transport et Infrastructures Gaz France (TIGF) is collaborating with the Université de Pau et des Pays de l’Adour (UPPA) on research projects related to the energy transition. [] While the specific role of this compound is not detailed in this context, its mention alongside research on renewable gas sources suggests potential avenues for further investigation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


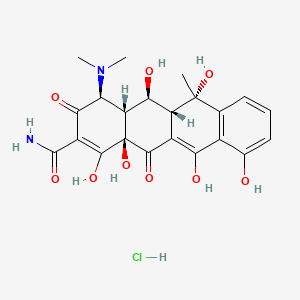
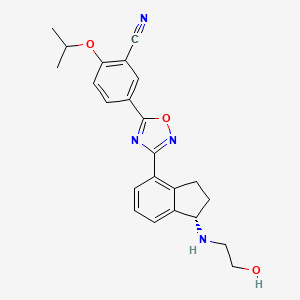
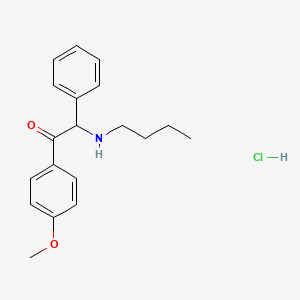

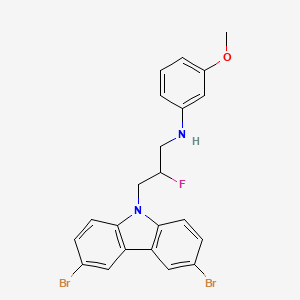
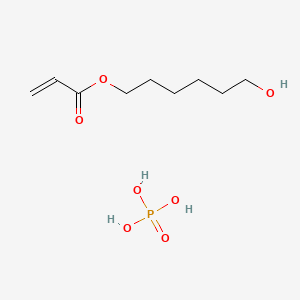
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
